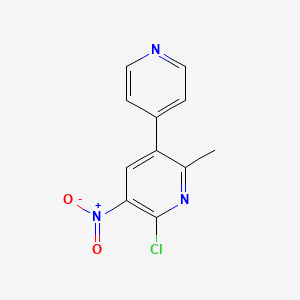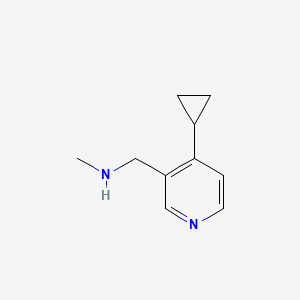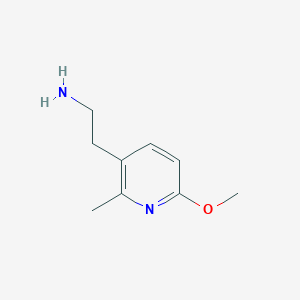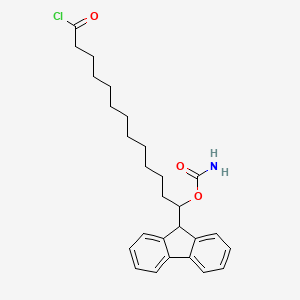![molecular formula C38H26N2O4 B13127163 1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione CAS No. 89868-56-4](/img/structure/B13127163.png)
1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-2,3-bis[([1,1’-biphenyl]-4-yl)oxy]anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with amino and biphenyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2,3-bis[([1,1’-biphenyl]-4-yl)oxy]anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of amino groups at the 1 and 4 positions. The biphenyl groups are then attached through ether linkages at the 2 and 3 positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and couplings occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions
1,4-Diamino-2,3-bis[([1,1’-biphenyl]-4-yl)oxy]anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The biphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1,4-Diamino-2,3-bis[([1,1’-biphenyl]-4-yl)oxy]anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .
作用機序
The mechanism of action of 1,4-Diamino-2,3-bis[([1,1’-biphenyl]-4-yl)oxy]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4,4’-Diamino-[1,1’-biphenyl]-2,2’-disulfonic acid
- 4,4’-Diamino-[1,1’-biphenyl]-3,3’-disulfonic acid
- 3,3’-Diamino-[1,1’-biphenyl]-4,4’-diol
Uniqueness
Compared to these similar compounds, 1,4-Diamino-2,3-bis[([1,1’-biphenyl]-4-yl)oxy]anthracene-9,10-dione stands out due to its anthracene core, which imparts unique photophysical properties and potential for electronic applications.
特性
CAS番号 |
89868-56-4 |
|---|---|
分子式 |
C38H26N2O4 |
分子量 |
574.6 g/mol |
IUPAC名 |
1,4-diamino-2,3-bis(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C38H26N2O4/c39-33-31-32(36(42)30-14-8-7-13-29(30)35(31)41)34(40)38(44-28-21-17-26(18-22-28)24-11-5-2-6-12-24)37(33)43-27-19-15-25(16-20-27)23-9-3-1-4-10-23/h1-22H,39-40H2 |
InChIキー |
DGIOFEKIJGJHBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3OC5=CC=C(C=C5)C6=CC=CC=C6)N)C(=O)C7=CC=CC=C7C4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)











